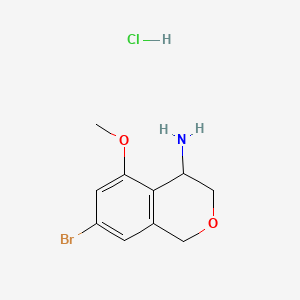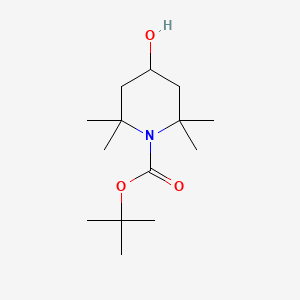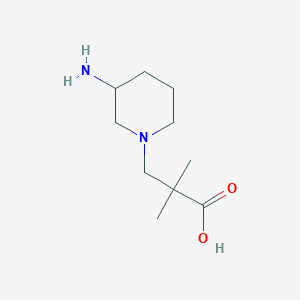
3-(3-Aminopiperidin-1-yl)-2,2-dimethylpropanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-Aminopiperidin-1-yl)-2,2-dimethylpropanoic acid is a chemical compound that features a piperidine ring with an amino group attached to the third carbon and a dimethylpropanoic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Aminopiperidin-1-yl)-2,2-dimethylpropanoic acid typically involves the reaction of 3-aminopiperidine with a suitable precursor of 2,2-dimethylpropanoic acid. One common method is the amination of a prochiral precursor using immobilized ω-transaminases, which provides high yield and enantiomeric excess . The reaction conditions often include the use of isopropylamine as an amine donor and pyridoxal-5’-phosphate as a cofactor.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar enzymatic processes, ensuring high efficiency and sustainability. The use of immobilized enzymes allows for continuous production and reusability of the catalysts, making the process economically viable .
化学反应分析
Types of Reactions
3-(3-Aminopiperidin-1-yl)-2,2-dimethylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while substitution reactions can produce a wide range of alkylated or acylated products .
科学研究应用
3-(3-Aminopiperidin-1-yl)-2,2-dimethylpropanoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: It is explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3-(3-Aminopiperidin-1-yl)-2,2-dimethylpropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds or ionic interactions with the active sites of enzymes, leading to inhibition or activation of their activity. The piperidine ring provides structural stability and enhances the binding affinity of the compound .
相似化合物的比较
Similar Compounds
3-Aminopyridine: Similar in structure but with a pyridine ring instead of a piperidine ring.
3-Amino-1-Boc-piperidine: A protected form of 3-aminopiperidine used in various synthetic applications.
2-({2-[(3R)-3-Aminopiperidin-1-yl]-4-oxoquinazolin-3(4H)-yl}methyl)benzonitrile: A compound with a similar piperidine moiety but different functional groups
Uniqueness
3-(3-Aminopiperidin-1-yl)-2,2-dimethylpropanoic acid is unique due to its combination of a piperidine ring with an amino group and a dimethylpropanoic acid moiety. This structure provides a balance of hydrophilic and hydrophobic properties, making it versatile for various applications in chemistry, biology, and medicine .
属性
分子式 |
C10H20N2O2 |
|---|---|
分子量 |
200.28 g/mol |
IUPAC 名称 |
3-(3-aminopiperidin-1-yl)-2,2-dimethylpropanoic acid |
InChI |
InChI=1S/C10H20N2O2/c1-10(2,9(13)14)7-12-5-3-4-8(11)6-12/h8H,3-7,11H2,1-2H3,(H,13,14) |
InChI 键 |
UNSRVHBCWJZHKI-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(CN1CCCC(C1)N)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


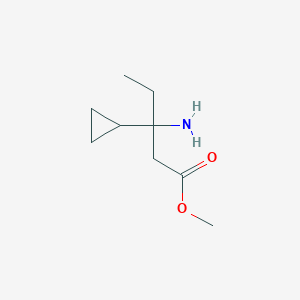
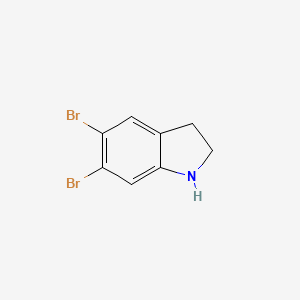
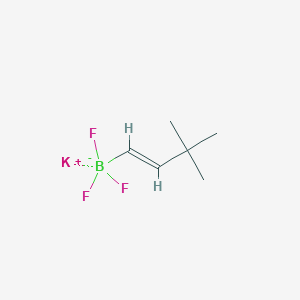
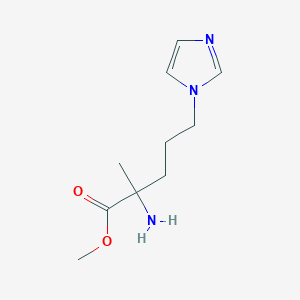

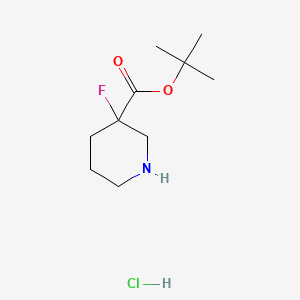
![[2-(3-Morpholin-4-ylsulfonylanilino)-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate](/img/structure/B13549287.png)
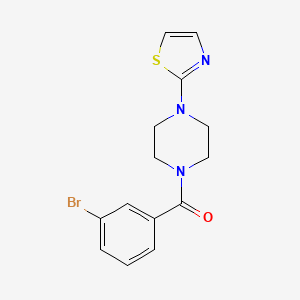

![Methyl 2-[(4-cyanophenyl)amino]propanoate](/img/structure/B13549305.png)
